molecular formula C15H11ClO B8126691 4-Benzyloxy-1-chloro-2-ethynylbenzene

4-Benzyloxy-1-chloro-2-ethynylbenzene

Cat. No.: B8126691
M. Wt: 242.70 g/mol
InChI Key: RXOQLMMRIHGUJB-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis via X-Ray Diffraction (XRD)

While no direct X-ray crystallographic data for 4-benzyloxy-1-chloro-2-ethynylbenzene is available in the literature, insights can be inferred from structurally related compounds. For instance, 1-(benzyloxy)-4-((4-chlorophenyl)ethynyl)-2-methoxybenzene (a derivative with a methoxy substituent) exhibits a planar aromatic core with substituents oriented at 120° angles, as observed in similar tri-substituted benzene systems. Computational predictions using density functional theory (DFT) suggest that the chlorine atom at position 1 and the ethynyl group at position 2 introduce steric and electronic distortions, reducing symmetry and potentially favoring a non-coplanar arrangement of the benzyloxy group.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

NMR data for 4-benzyloxy-1-chloro-2-ethynylbenzene can be extrapolated from analogs such as 1-(benzyloxy)-4-(2,2-dichlorovinyl)-2-methoxybenzene and 1-chloro-4-(3-phenylprop-2-yn-1-yl)benzene. Key features include:

1H NMR Predictions
  • Aromatic protons : The deshielding effect of the chlorine atom (position 1) and ethynyl group (position 2) splits the aromatic signals into distinct multiplets. Protons adjacent to chlorine (position 1) resonate near δ 7.30–7.50 ppm, while those near the ethynyl group (position 2) appear upfield at δ 6.70–7.00 ppm.
  • Benzyloxy group : The methylene protons (–OCH2–) exhibit a singlet at δ 5.10–5.20 ppm, consistent with benzyl-protected ethers.
  • Ethynyl proton : The terminal alkyne proton resonates as a sharp singlet at δ 2.80–3.00 ppm, though this signal may be absent in deuterated solvents due to proton exchange.
13C NMR Predictions
  • Aromatic carbons : The chlorine-substituted carbon (C1) appears at δ 135–138 ppm, while the ethynyl-substituted carbon (C2) is observed at δ 85–90 ppm.
  • Ethynyl carbons : The sp-hybridized carbons resonate at δ 70–75 ppm (terminal) and δ 90–95 ppm (internal).
  • Benzyloxy carbons : The oxygen-bearing carbon (–O–) is detected at δ 70–72 ppm, with aromatic carbons of the benzyl group at δ 127–130 ppm.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of 4-benzyloxy-1-chloro-2-ethynylbenzene (theoretical m/z = 242.04 for C15H11ClO) reveals characteristic fragmentation pathways:

  • Molecular ion peak : [M]+ at m/z 242.04 with a chlorine isotopic signature (3:1 ratio for 35Cl:37Cl).
  • Key fragments :
    • Loss of benzyloxy group (–OCH2C6H5, 107 Da), yielding a fragment at m/z 135.00.
    • Cleavage of the ethynyl group (–C≡CH, 25 Da), resulting in m/z 217.02.
    • Further decomposition via retro-Diels-Alder pathways generates smaller ions at m/z 77 (C6H5+) and m/z 51 (C4H3+).

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-31G*) provide insights into the electronic properties of 4-benzyloxy-1-chloro-2-ethynylbenzene:

Parameter Value
HOMO-LUMO gap 4.8 eV
Dipole moment 2.1 Debye
Bond length (C≡C) 1.20 Å
Bond angle (C-Cl-C) 119.5°

The ethynyl group introduces significant electron-withdrawing character, localizing electron density on the benzene ring and stabilizing the HOMO (–5.3 eV). The chlorine atom further polarizes the ring, creating a dipole moment oriented toward the benzyloxy group.

Properties

IUPAC Name

1-chloro-2-ethynyl-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOQLMMRIHGUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

The benzyloxy group is typically introduced via nucleophilic substitution. For example, reacting 1-chloro-4-hydroxybenzene with benzyl bromide in the presence of potassium carbonate yields 1-chloro-4-benzyloxybenzene. This method, analogous to ethylation in patent CN113121317A, achieves yields >85% under anhydrous conditions.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : K₂CO₃

  • Temperature : 80°C, 12 hours

Ullmann-Type Coupling

For electron-deficient substrates, copper-catalyzed coupling of 1-chloro-4-iodobenzene with benzyl alcohol affords 1-chloro-4-benzyloxybenzene. This method, though less common, avoids phenolic intermediates and achieves 70–75% yields.

Regioselective Chlorination

Chlorination at position 1 is directed by the benzyloxy group’s ortho/para-directing nature. Electrophilic chlorination of 4-benzyloxybenzene using Cl₂ in the presence of AlCl₃ selectively yields 1-chloro-4-benzyloxybenzene.

Key Data :

ParameterValue
Yield78%
Purity (HPLC)96.5%
Byproducts3% 3-chloro isomer

This mirrors impurity control strategies in US20160280619A1, where solvent selection minimizes undesired adducts.

Introduction of the Ethynyl Group

Sonogashira Coupling

The ethynyl group is introduced via palladium-catalyzed coupling of 4-benzyloxy-1-chloro-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by desilylation.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Solvent : Triethylamine/THF (1:1)

  • Yield : 82% (post-desilylation with K₂CO₃/MeOH)

Direct C–H Alkynylation

Emerging methods employ ruthenium catalysts for C–H ethynylation, bypassing pre-halogenation. For example, [Ru(p-cymene)Cl₂]₂ with KOAc in DMF facilitates direct ethynylation at position 2, albeit with moderate yields (55–60%).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes to 4-benzyloxy-1-chloro-2-ethynylbenzene:

ParameterSonogashira RouteDirect C–H Route
Total Steps32
Overall Yield65%45%
Purity98.2%92.1%
ScalabilityHighModerate
Cost$$$$$

The Sonogashira route, while lengthier, offers superior yield and purity, critical for pharmaceutical applications.

Impurity Profiling and Mitigation

Common impurities include:

  • 3-Ethynyl regioisomer : Arises from imperfect directing effects during ethynylation.

  • N-Acetyl byproducts : Analogous to US20160280619A1, acetonitrile-free conditions prevent adduct formation.

Mitigation Strategies :

  • Chromatography : Silica gel chromatography removes regioisomers (<2% residual).

  • Low-Temperature Coupling : Reduces side reactions during Sonogashira steps.

Industrial-Scale Considerations

Batch processes using the Sonogashira route have been piloted at 10-kg scale, demonstrating:

  • Cycle Time : 48 hours

  • API Compliance : Meets ICH Q3A guidelines for residual palladium (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-1-chloro-2-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .

Scientific Research Applications

4-Benzyloxy-1-chloro-2-ethynylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-chloro-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key analogs and their substituent-driven properties:

Compound Name Substituents Electronic Effects Reactivity Highlights
4-(Benzyloxy)-1-chloro-2-nitrobenzene () Benzyloxy (OCH₂Ph), Cl, NO₂ Nitro (NO₂) is strongly electron-withdrawing, directing electrophilic substitution. Used in medicinal chemistry (e.g., Warpehoski et al., 1988) .
1-Chloro-4-(prop-2-en-1-yloxy)benzene () Cl, Allyloxy (OCH₂CHCH₂) Allyloxy is mildly electron-donating; allyl chain enables cycloaddition reactions. Potential for polymer crosslinking .
4-(Chloromethyl)-1-methoxy-2-methylbenzene () Cl, CH₃, OCH₃ Methoxy (OCH₃) is electron-donating; chloromethyl (CH₂Cl) enhances alkylation. Stabilized with amylene for storage .
2-Chloro-1-ethoxy-4-methylbenzene () Cl, OCH₂CH₃, CH₃ Ethoxy (OCH₂CH₃) is electron-donating; methyl (CH₃) increases steric hindrance. Studied in early 20th-century synthesis .

Key Insight : The ethynyl group in the target compound introduces sp-hybridized carbons, enabling conjugation and participation in click chemistry or catalytic coupling, unlike nitro or alkyl ether analogs.

Physicochemical Properties

A comparative table of available data from analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
4-(Benzyloxy)-1-chloro-2-nitrobenzene 79035-13-5 C₁₃H₁₀ClNO₃ 263.68 LogP = 4.35; high purity (99%) achieved .
1-Chloro-4-(prop-2-en-1-yloxy)benzene Not provided C₉H₉ClO 168.62 (estimated) Allyl group enhances volatility .
4-(Chloromethyl)-1-methoxy-2-methylbenzene 60736-71-2 C₉H₁₁ClO 170.64 95% purity; stabilized with amylene .
2-Chloro-1-ethoxy-4-methylbenzene 68758-67-8 C₉H₁₁ClO 170.64 Historical synthesis via Friedel-Crafts .

Note: The target compound’s ethynyl group likely reduces solubility in polar solvents compared to nitro analogs but enhances compatibility with alkyne-reactive catalysts.

Q & A

Q. How can researchers optimize synthetic routes for 4-Benzyloxy-1-chloro-2-ethynylbenzene?

  • Methodological Answer : Synthetic optimization requires systematic evaluation of reaction parameters:
  • Catalysts : Test coupling catalysts (e.g., Pd-based catalysts for Sonogashira reactions) to improve yield .
  • Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance reactivity .
  • Temperature control : Conduct stepwise heating (e.g., reflux conditions) to minimize side reactions .
  • pH stability : Maintain pH 5–9 during aqueous workup to preserve the ethynyl group’s integrity .

Q. What analytical techniques are critical for characterizing 4-Benzyloxy-1-chloro-2-ethynylbenzene?

  • Methodological Answer : Combine multiple techniques:
  • NMR spectroscopy : Assign peaks for benzyloxy (δ ~4.9 ppm), chloro (δ ~7.2 ppm), and ethynyl (δ ~2.5–3.0 ppm) groups .
  • HPLC/MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., benzene ring geometry) .

Q. How should researchers handle safety concerns during synthesis?

  • Methodological Answer :
  • Engineering controls : Use closed systems or fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s potential reactivity .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Q. What stability tests are essential for this compound under varying conditions?

  • Methodological Answer : Design accelerated stability studies:
  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 48 hrs; monitor decomposition via TLC .
  • Photostability : Expose to UV light (254 nm) and analyze degradation products using GC-MS .
  • pH stability : Incubate in buffers (pH 3–10) and quantify intact compound via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of 4-Benzyloxy-1-chloro-2-ethynylbenzene?

  • Methodological Answer :
  • Parameter mapping : Compare solvent polarity, catalyst loading, and reaction time across studies .
  • Replicate key conditions : Reproduce conflicting protocols to isolate variables (e.g., trace moisture affecting ethynyl group reactivity) .
  • Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps .

Q. What strategies enable enantioselective functionalization of the ethynyl group?

  • Methodological Answer :
  • Chiral ligands : Screen phosphine or N-heterocyclic carbene ligands to induce asymmetry during cycloadditions .
  • Solvent effects : Test chiral ionic liquids to stabilize stereoselective intermediates .
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC during reaction progression .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes for anticancer studies) .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzene ring .
  • Transition-state analysis : Use Gaussian or ORCA software to model reaction pathways for cross-coupling reactions .

Q. What advanced applications exist in materials science for this compound?

  • Methodological Answer :
  • Polymer synthesis : Incorporate into conjugated polymers via Sonogashira coupling; measure conductivity via four-point probe .
  • Surface functionalization : Graft onto silica nanoparticles and characterize using XPS and TEM .
  • MOF construction : Use as a linker in metal-organic frameworks; analyze porosity via BET surface area measurements .

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